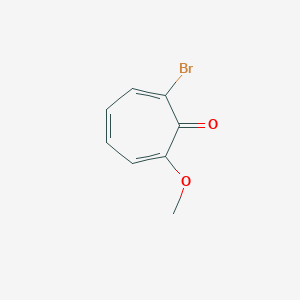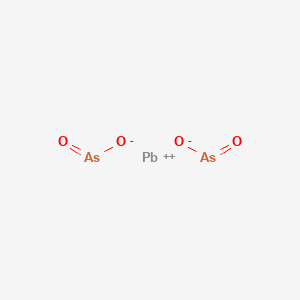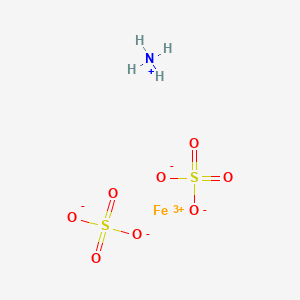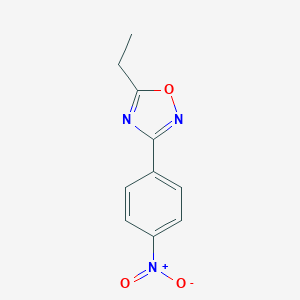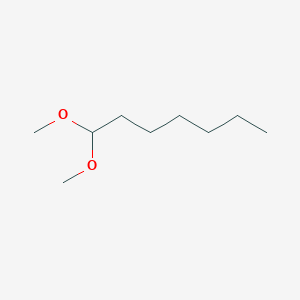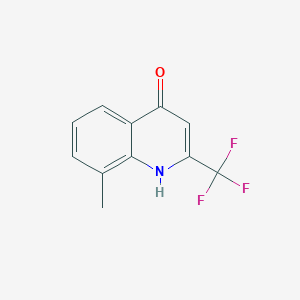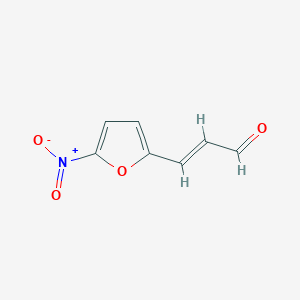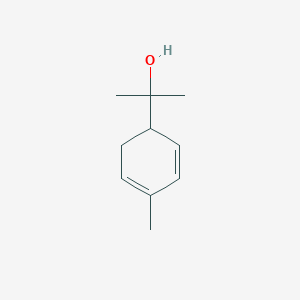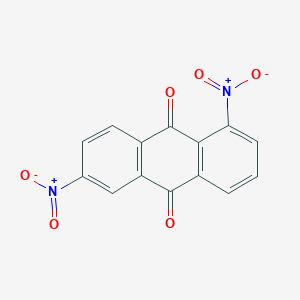
1,6-Dinitroanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dinitroanthraquinone (1,6-DNAQ) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline solid that is primarily used as a reagent in organic chemistry and as a fluorescent probe in biological imaging. In
Wirkmechanismus
The mechanism of action of 1,6-Dinitroanthraquinone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This can lead to cell death or apoptosis, which is the programmed cell death that occurs in response to various stimuli.
Biochemische Und Physiologische Effekte
1,6-Dinitroanthraquinone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, it can act as a fluorescent probe and selectively label specific organelles in live cells. At higher concentrations, it can induce oxidative stress and damage cellular components. This can lead to cell death or apoptosis, which can be beneficial or detrimental depending on the context.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,6-Dinitroanthraquinone in lab experiments include its high selectivity and sensitivity as a fluorescent probe, its versatility as a reagent in organic synthesis, and its potential therapeutic applications. However, there are also limitations to its use, such as its potential toxicity at high concentrations and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 1,6-Dinitroanthraquinone. One area of interest is the development of new fluorescent probes based on 1,6-Dinitroanthraquinone that can selectively label other organelles or biomolecules in live cells. Another area of interest is the optimization of the synthesis method to improve the yield and purity of the product. Furthermore, the therapeutic potential of 1,6-Dinitroanthraquinone in cancer treatment warrants further investigation, particularly in combination with other drugs or therapies. Finally, the toxicity and safety of 1,6-Dinitroanthraquinone need to be thoroughly evaluated in order to determine its suitability for clinical use.
Synthesemethoden
The synthesis of 1,6-Dinitroanthraquinone involves the nitration of anthraquinone with a mixture of nitric and sulfuric acid. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques. The yield of the synthesis can be improved by optimizing the reaction conditions such as temperature, concentration, and reaction time.
Wissenschaftliche Forschungsanwendungen
1,6-Dinitroanthraquinone has been widely used as a fluorescent probe for imaging biological systems. It has been shown to selectively label mitochondria and lysosomes in live cells, which provides a powerful tool for studying cellular processes such as apoptosis and autophagy. In addition, 1,6-Dinitroanthraquinone has been used as a reagent in organic synthesis, where it can act as a powerful oxidant or a nucleophile. Furthermore, 1,6-Dinitroanthraquinone has been shown to have potential therapeutic applications, particularly in cancer treatment.
Eigenschaften
CAS-Nummer |
1604-42-8 |
|---|---|
Produktname |
1,6-Dinitroanthraquinone |
Molekularformel |
C14H6N2O6 |
Molekulargewicht |
298.21 g/mol |
IUPAC-Name |
1,6-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O6/c17-13-9-2-1-3-11(16(21)22)12(9)14(18)8-5-4-7(15(19)20)6-10(8)13/h1-6H |
InChI-Schlüssel |
UQKJUEALIQRECQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
1604-42-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



